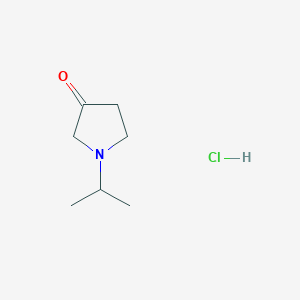

1-Isopropylpyrrolidin-3-one hydrochloride

Description

1-Isopropylpyrrolidin-3-one hydrochloride is a pyrrolidinone derivative featuring an isopropyl substituent at the 1-position and a ketone group at the 3-position of the pyrrolidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and research applications. Pyrrolidinones are valued in drug design for their conformational rigidity and ability to participate in hydrogen bonding, which can improve target binding and metabolic stability .

Properties

IUPAC Name |

1-propan-2-ylpyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-6(2)8-4-3-7(9)5-8;/h6H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPWTCPMVAFQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropylpyrrolidin-3-one hydrochloride typically involves the reaction of pyrrolidinone with isopropyl halides under basic conditions. A common method includes the use of isopropyl bromide or isopropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpyrrolidin-3-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the isopropyl group, where nucleophiles such as amines or thiols replace the isopropyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced forms of the compound.

Substitution: Substituted pyrrolidinone derivatives.

Scientific Research Applications

1-Isopropylpyrrolidin-3-one hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Isopropylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-1-Isopropylpyrrolidin-3-amine Dihydrochloride

- Structural Differences : Replaces the ketone group with an amine and exists as a dihydrochloride salt.

- The dihydrochloride salt (C₇H₁₆N₂·2HCl, MW 201.14) likely offers higher aqueous solubility compared to the monohydrochloride form of the target compound . Pharmacokinetic differences may arise due to altered lipophilicity and charge state.

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Structural Differences : Incorporates a pyridine ring fused to the pyrrolidine moiety.

- Implications: The aromatic pyridine ring enhances metabolic stability but may reduce blood-brain barrier penetration due to increased polarity. Dihydrochloride salt (C₉H₁₃N₃·2HCl, MW 236.14) suggests high solubility, similar to other dihydrochloride derivatives . Potential applications in non-CNS therapeutics due to reduced lipophilicity.

1-(Pyridin-3-yl)piperazine Hydrochloride

- Structural Differences: Substitutes pyrrolidinone with a piperazine ring and a pyridinyl group.

- Implications: Piperazine rings are common in CNS drugs (e.g., antidepressants) due to their flexibility and ability to modulate receptor affinity. The pyridinyl group may introduce π-π stacking interactions with aromatic residues in biological targets . Monohydrochloride form balances solubility and lipophilicity for oral bioavailability.

1-(3-{[(2-Chlorophenyl)methyl]amino}-2-hydroxypropyl)pyrrolidin-2-one Hydrochloride

- Structural Differences : Features a chlorophenyl substituent and a hydroxypropyl side chain.

- The hydroxypropyl side chain introduces additional hydrogen-bonding sites, which may improve target selectivity .

Key Comparative Insights

| Compound | Core Structure | Functional Groups | Salt Form | Potential Applications |

|---|---|---|---|---|

| 1-Isopropylpyrrolidin-3-one HCl | Pyrrolidinone | Ketone, isopropyl | Monohydrochloride | CNS therapeutics, synthetic intermediate |

| (R)-1-Isopropylpyrrolidin-3-amine·2HCl | Pyrrolidine | Amine, isopropyl | Dihydrochloride | Ion channel modulation |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine·2HCl | Pyrrolidine-pyridine | Amine, pyridine | Dihydrochloride | Non-CNS targeted therapies |

| 1-(Pyridin-3-yl)piperazine HCl | Piperazine | Pyridinyl | Monohydrochloride | Antidepressants, receptor ligands |

Biological Activity

1-Isopropylpyrrolidin-3-one hydrochloride, also known by its CAS number 1609401-23-1, is a chemical compound characterized by its molecular formula . It is a derivative of pyrrolidinone, featuring an isopropyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound has garnered interest in various fields, particularly for its potential biological activities.

Chemical Structure

- Molecular Formula :

- Molecular Weight : 161.65 g/mol

Types of Reactions

This compound can undergo several chemical reactions:

- Oxidation : Can be oxidized to form N-oxide derivatives using agents like potassium permanganate.

- Reduction : Reduction reactions can yield various amines via lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the isopropyl group.

Major Products Formed

| Reaction Type | Major Products |

|---|---|

| Oxidation | N-oxide derivatives |

| Reduction | Primary or secondary amines |

| Substitution | Substituted pyrrolidinone derivatives |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

The biological activity of this compound is thought to involve its interaction with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways are still under investigation but may include interactions with neurotransmitter receptors, which could have implications in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological properties of this compound:

- Antimicrobial Efficacy : In a study published in a peer-reviewed journal, the compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Neuropharmacological Potential : Another research effort investigated the compound's effects on neurotransmitter systems in animal models, revealing promising results in modulating dopamine and serotonin pathways, which could lead to therapeutic applications in mood disorders .

- Synthesis and Derivatives : The synthesis of various derivatives has been documented, showcasing modifications that enhance biological activity or alter pharmacokinetic properties. These derivatives are being studied for their potential use in drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidinone derivatives:

| Compound | Key Features |

|---|---|

| Pyrrolidinone | Parent compound; lacks isopropyl group |

| N-Methylpyrrolidinone | Contains a methyl group; different reactivity |

| N-Ethylpyrrolidinone | Contains an ethyl group; varied biological effects |

The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.